molecular formula C16H10ClN B14809172 10-Chloro-7H-benzo[c]carbazole

10-Chloro-7H-benzo[c]carbazole

Cat. No.: B14809172
M. Wt: 251.71 g/mol
InChI Key: FOWVHELGPBRYCI-UHFFFAOYSA-N
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Description

10-Chloro-7H-benzo[c]carbazole is a halogenated derivative of the benzo[c]carbazole scaffold, a structure of significant interest in medicinal chemistry and oncology research . The benzo[c]carbazole core is a key structural motif in a class of biologically active compounds, with extensive literature documenting its potential as a privileged scaffold for developing anti-cancer agents . Researchers value this compound as a versatile chemical intermediate, particularly due to the chloro-substituent at the 10-position, which can facilitate further structural diversification through cross-coupling reactions to create novel derivatives for biological evaluation. The core benzo[c]carbazole structure is recognized for its ability to interact with various cellular targets. Carbazole-based compounds have demonstrated potent anti-tumour activities by influencing critical molecular signaling pathways and inhibiting key enzymes . Notably, several carbazole derivatives have advanced to clinical use; for example, ellipticine and its analogue Celiptium® act as topoisomerase II inhibitors and DNA intercalating agents, while alectinib is an approved drug for ALK-positive non-small cell lung cancer . The structural similarity of the benzo[c]carbazole framework to these active molecules makes this compound a promising building block for synthesizing novel compounds to probe these mechanisms further. Beyond oncology, the carbazole scaffold is also investigated for its potential in other therapeutic areas, including as antimicrobial, antioxidant, and anti-inflammatory agents, highlighting its broad utility in pharmaceutical R&D . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C16H10ClN

Molecular Weight

251.71 g/mol

IUPAC Name

10-chloro-7H-benzo[c]carbazole

InChI

InChI=1S/C16H10ClN/c17-11-6-8-14-13(9-11)16-12-4-2-1-3-10(12)5-7-15(16)18-14/h1-9,18H

InChI Key

FOWVHELGPBRYCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C=CC(=C4)Cl

Origin of Product

United States

Synthetic Methodologies and Strategies for 10 Chloro 7h Benzo C Carbazole and Its Derivatives

Direct Synthetic Routes to 10-Chloro-7H-benzo[c]carbazole

The introduction of a chlorine atom onto a pre-existing benzo[c]carbazole framework represents the most straightforward approach to synthesizing the target compound. This can be achieved principally through electrophilic substitution or by exchanging an existing halogen.

Electrophilic Chlorination Approaches on Benzo[c]carbazole Scaffolds

Electrophilic aromatic substitution is a fundamental method for the halogenation of aromatic systems. For the synthesis of this compound, direct chlorination of the 7H-benzo[c]carbazole parent molecule is a primary consideration. The regioselectivity of this reaction is governed by the electronic properties of the carbazole (B46965) nucleus, where the fused benzene (B151609) and naphthalene (B1677914) rings influence the positions most susceptible to electrophilic attack.

Common chlorinating agents such as N-chlorosuccinimide (NCS) are employed for such transformations, often in a suitable organic solvent. nih.govchim.it The reaction proceeds by the generation of an electrophilic chlorine species that attacks the electron-rich positions of the benzo[c]carbazole ring system. While specific studies on the exhaustive chlorination of 7H-benzo[c]carbazole are not extensively detailed in the literature, the known reactivity of carbazoles suggests that positions C8, C9, and C10 are potential sites for substitution. The precise conditions, including solvent and temperature, would be critical in controlling the regiochemical outcome to favor the desired 10-chloro isomer.

A plausible reaction scheme is presented below:

SubstrateReagentSolventProductYield (%)
7H-Benzo[c]carbazoleN-Chlorosuccinimide (NCS)Dichloromethane (DCM)This compoundNot Reported

This table represents a hypothetical reaction based on common chlorination methods for carbazole-like structures.

Halogen Exchange Reactions for Chloro-Substitution

Halogen exchange, or Finkelstein-type reactions, provide an alternative route to chloro-substituted arenes, particularly when the corresponding iodo or bromo derivative is more accessible. This method involves treating a halogenated benzo[c]carbazole with a chloride salt, often in the presence of a copper catalyst. For instance, the synthesis of this compound could be envisioned starting from 10-Bromo- or 10-Iodo-7H-benzo[c]carbazole.

The success of this strategy hinges on the relative bond strengths and the reaction equilibrium. Copper(I) salts are frequently used to facilitate the exchange of aryl halides. A potential synthetic approach is outlined in the following table.

SubstrateReagentCatalystSolventProductYield (%)
10-Bromo-7H-benzo[c]carbazoleCopper(I) ChlorideNoneN,N-Dimethylformamide (DMF)This compoundNot Reported

This table illustrates a potential, yet not explicitly documented, synthetic pathway.

Annulation and Cyclization Strategies for Benzo[c]carbazole Core Formation

Building the tetracyclic benzo[c]carbazole core from simpler precursors is a powerful and versatile approach. These methods allow for the introduction of substituents, including chlorine atoms, onto the starting materials, thereby controlling the final structure of the product.

Intramolecular C–N Bond Formations (e.g., Photoinitiated SRN1 Mechanism)

The photoinitiated radical nucleophilic substitution (SRN1) mechanism offers a transition-metal-free pathway for intramolecular C–N bond formation to construct the carbazole skeleton. organic-chemistry.org This strategy typically involves the cyclization of a 2'-halo-biaryl-2-amine derivative under photostimulation in the presence of a base. organic-chemistry.orgnih.gov

To synthesize this compound, a suitable precursor such as N-(2-bromophenyl)-4-chloro-1-naphthylamine would be required. The key steps involve the formation of an aryl radical anion upon electron transfer, which then expels the halide to form an aryl radical. Subsequent intramolecular cyclization onto the amine nitrogen, followed by aromatization, yields the final benzo[c]carbazole product. The mild conditions and avoidance of heavy metal catalysts are significant advantages of this methodology. nih.gov

PrecursorConditionsProductYield (%)Ref.
N-(2-Bromophenyl)-4-chloro-1-naphthylaminehv, K₂CO₃This compoundNot Reported organic-chemistry.org

This table outlines a proposed synthesis based on the established SRN1 methodology.

Palladium-Catalyzed [3+2] Heteroannulation (e.g., Buchwald−Hartwig Amination and C-arylation)

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, and the Buchwald-Hartwig amination is particularly relevant for constructing carbazole frameworks. researchgate.netresearchgate.net This methodology can be employed in a tandem fashion, involving an initial intermolecular C-N coupling followed by an intramolecular C-H activation/arylation to form the carbazole ring system. nih.gov

The synthesis of 5-substituted 5H-benzo[b]carbazole-6,11-diones via a double Buchwald-Hartwig reaction has been reported, demonstrating the power of this method to build complex, fused systems. researchgate.netrsc.org A plausible strategy for this compound could involve the coupling of 1-aminonaphthalene with a di-halogenated benzene, such as 1-bromo-2-chlorobenzene, followed by an intramolecular cyclization. The regioselectivity of the final C-H activation step would be crucial. An alternative involves the reaction of a pre-formed aminobiaryl, where one of the aryl groups is a substituted naphthalene.

Aryl HalideAmineCatalyst / LigandBaseProductYield (%)Ref.
2,2'-DibromobiphenylVarious AnilinesCuIK₂CO₃N-ArylcarbazolesGood nih.gov
2-Bromo-3-(2-bromophenyl)naphthalene-1,4-dioneAnilinesPd(OAc)₂ / BINAPK₂CO₃5-Substituted 5H-benzo[b]carbazole-6,11-diones52-85% researchgate.netrsc.org

This table shows examples of Buchwald-Hartwig reactions for the synthesis of related carbazole structures.

Domino C-H Functionalization Reactions Leading to Benzo[c]carbazoles

Domino reactions, where multiple bond-forming events occur in a single synthetic operation, provide an efficient pathway to complex molecules like benzo[c]carbazoles. Transition metal-catalyzed C-H functionalization is a key enabling technology in this area. organic-chemistry.orgbeilstein-journals.org

One reported strategy involves a palladium-catalyzed reaction sequence of intermolecular amination and intramolecular direct arylation starting from inexpensive anilines and 1,2-dihaloarenes. nih.gov Another powerful approach is the domino Diels-Alder reaction of in-situ generated indole-chalcones with dienophiles to produce polyfunctionalized carbazoles.

A notable synthesis of the benzo[c]carbazole core involves the reaction of β-naphthoquinone-4-sulfonic acid sodium salt (β-NQSNa) with anilines. For example, reaction with 3-amino-N,N-dibutylaniline in the presence of a nickel catalyst led to a 4-arylated-benzo[c]carbazole-5,6-dione. By starting with a chloro-substituted aniline (B41778), this method could be adapted to produce chloro-substituted benzo[c]carbazole derivatives.

Reactant 1Reactant 2Catalyst / ConditionsProductYield (%)Ref.
β-NQSNa3-Amino-N,N-dibutylanilineNi(OAc)₂4-Arylated-benzo[c]carbazole-5,6-dione5%
3-(Indol-3-yl)propan-1-onesChalconesp-TsOH, DDQPolyfunctionalized carbazolesGood

This table highlights examples of domino reactions leading to carbazole and benzo[c]carbazole systems.

Gold-Catalyzed Cyclization Processes for Fused Carbazole Systems

The construction of fused carbazole ring systems, the backbone of this compound, is efficiently achieved through gold-catalyzed reactions. A prominent strategy involves the gold(I)-catalyzed tricyclization of N-propargylanilines that have a conjugated diyne moiety at the 2-position. acs.orgkyoto-u.ac.jpacs.org This cascade reaction is powerful because it assembles complex tetracyclic fused carbazoles from relatively simple starting materials in a single operational step, often with 100% atom economy. acs.orgfigshare.com

The reaction proceeds through several key steps. Initially, a homogeneous gold(I) catalyst activates the alkyne, leading to indole (B1671886) formation. This is accompanied by a concurrent rearrangement of the N-propargyl group, which migrates to the C3-position of the newly formed indole. acs.orgnih.gov This rearrangement generates a 3-allenylindole intermediate. Subsequent intramolecular nucleophilic addition and hydroalkenylation steps complete the formation of the fused carbazole structure. acs.orgkyoto-u.ac.jp The choice of catalyst and reaction conditions, such as temperature, can be optimized to favor the desired tricyclization product over intermediate biscyclization products. kyoto-u.ac.jp The versatility of this method allows for the synthesis of various fused carbazoles, providing a foundational strategy for accessing skeletons like that of 7H-benzo[c]carbazole. acs.orgacs.org

One-Pot Solvent-Free Protocols for Chloro-Substituted Benzoquinoline-Carbazole Derivatives

Efficient and environmentally conscious methods for synthesizing chloro-substituted carbazole derivatives have been developed. One notable example is a one-pot, solvent-free protocol for creating chloro-substituted benzoquinoline-carbazole derivatives. ias.ac.in This method utilizes a modified Friedländer hetero-annulation reaction. ias.ac.in

The reaction typically involves the condensation of a tetrahydrocarbazol-1-one with an amino-naphthoic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). ias.ac.in This approach is advantageous as it avoids the use of solvents, simplifying the workup process and reducing chemical waste. The resulting products are complex, fused heterocyclic systems that incorporate both carbazole and quinoline (B57606) motifs with a chlorine substituent. ias.ac.in Such one-pot procedures, including domino Diels-Alder reactions, are highly valuable in synthetic chemistry for building polyfunctionalized carbazoles from simple precursors in a single, efficient operation. beilstein-journals.org

Synthesis of Analogous Halogenated Benzo[c]carbazole Structures

Bromination of 7H-benzo[c]carbazole via N-bromosuccinimide (NBS)

The introduction of halogen atoms onto the carbazole framework is a critical step for creating derivatives like this compound. While direct chlorination methods exist, bromination using N-bromosuccinimide (NBS) is a widely studied and effective method for halogenating carbazoles and serves as an important analogous reaction. researchgate.net NBS is a versatile reagent for electrophilic aromatic substitution on electron-rich aromatic compounds like carbazoles. nih.govresearchgate.net

The reaction can be performed under various conditions, for instance, using NBS in dichloromethane, sometimes with silica (B1680970) gel, or in acetic acid. researchgate.net The regioselectivity of the bromination can be influenced by the substituents already present on the carbazole ring and the reaction solvent. researchgate.net For the parent carbazole, bromination typically occurs at the 3 and 6 positions due to the electronic activation by the nitrogen atom. However, for fused systems like 7H-benzo[c]carbazole, the substitution pattern would be dictated by the combined directing effects of the fused rings. Semi-empirical calculations can be used to predict the reactivity and substitution patterns of different carbazole derivatives. researchgate.net

Preparation of Deuterated Halogenated Benzo[c]carbazole Derivatives

Deuterium-labeled compounds are invaluable tools in mechanistic studies, metabolic research, and materials science. nih.gov The synthesis of deuterated halogenated benzo[c]carbazole derivatives can be achieved through hydrogen-deuterium exchange reactions on a pre-existing halogenated carbazole structure. patsnap.comgoogle.com

An efficient and cost-effective method involves using deuterium (B1214612) water (D₂O) as the deuterium source, catalyzed by a fluorine-containing acid like trifluoroacetic acid, in a solvent such as 1,4-dioxane. patsnap.comgoogle.com This approach avoids the need for expensive deuterated reagents and catalysts. patsnap.com Another method generates deuterium gas in situ from the reaction of aluminum powder and D₂O, with a palladium on carbon (Pd/C) catalyst facilitating the H-D exchange. nih.gov These methods allow for the direct incorporation of deuterium onto the aromatic framework of carbazole compounds that can bear various substituents, including halogens like chlorine or bromine. patsnap.comgoogle.com Isotope-labeling experiments, such as those using monodeuterated substrates, are crucial for determining kinetic isotope effects and elucidating reaction mechanisms, including C-H activation steps. nih.gov

Mechanistic Elucidation of Synthetic Pathways

Computational Studies of Reaction Mechanisms (e.g., DFT Calculations for Carbazole Formation)

Density Functional Theory (DFT) calculations have become an indispensable tool for understanding the complex mechanisms of carbazole synthesis. frontiersin.org These computational studies provide detailed insights into the energetics of reactants, intermediates, and transition states, which helps in explaining experimental observations like chemoselectivity and regioselectivity. frontiersin.orgresearchgate.net

In the context of gold-catalyzed reactions, DFT calculations have been used to investigate the entire catalytic cycle of carbazole formation. frontiersin.orgresearchgate.net For instance, calculations can elucidate the role of ligands on the gold catalyst, showing how they influence reactivity and stability. chemrxiv.org DFT studies have clarified the mechanism of gold-catalyzed propargyl ester reactions, explaining how additives can alter the reaction pathway and promote desired transformations. frontiersin.org These theoretical models can compare different potential pathways, such as 5-exo-dig versus 6-endo-dig cyclizations, and determine the activation free energies for each step, thereby predicting the most likely reaction outcome. frontiersin.orgresearchgate.net Such computational analysis is not only crucial for understanding how existing reactions work but also for guiding the development of new, more efficient synthetic methods for complex molecules like this compound. chemrxiv.org

Analysis of Chemo- and Regioselectivity in Benzo[c]carbazole Synthesis

The precise construction of substituted benzo[c]carbazoles is a significant challenge in synthetic organic chemistry, where the control of chemo- and regioselectivity is paramount. nsf.gov Chemo- and regioselectivity issues often arise during the formation of the fused tricyclic system, especially when directing groups are absent. nsf.gov A number of strategies have been developed to overcome these challenges, enabling the controlled synthesis of specific isomers.

One powerful approach involves a palladium-catalyzed tandem [3+2] heteroannulation strategy. nih.govresearchgate.netnih.gov This method provides a modular route to tri- and tetracyclic carbazoles by combining two distinct bond-forming processes in a sequential manner. nih.govresearchgate.net The process begins with a Pd(0)-catalyzed Buchwald-Hartwig amination, followed by a Pd(II)-catalyzed C/N-arylation. nih.govacs.org The modularity of this strategy hinges on understanding the molecular factors that govern both the chemoselectivity of the initial C-N bond formation and the regioselectivity of the subsequent C-H activation/C-arylation step. researchgate.netacs.org

The use of ortho-substituted anilines, such as o-chloroanilines, is crucial in defining the A-ring of the carbazole core. nih.gov Mechanistic studies have identified that the regioselectivity of the C-H activation is influenced by the electronic properties of the aniline component. researchgate.net For instance, the availability of the aniline lone pair plays a role in directing the regiochemistry of the C-H activation. researchgate.net The aryl chloride substituent is essential for the subsequent C-arylation step. researchgate.net

Another effective strategy for achieving high regioselectivity employs the reaction of 3-triflato-2-pyrones with alkynyl anilines. nsf.govnih.govacs.org This method allows for the construction of substituted carbazoles with complete control over the regiochemistry, even accommodating complex and sterically hindered substitution patterns. nsf.govnih.gov The reaction proceeds via an intramolecular cycloaddition of an alkyne-tethered 3-anilido-2-pyrone intermediate, which then undergoes a rapid decarboxylation to yield the carbazole product. oregonstate.edu This approach offers the flexibility to introduce a wide variety of substituents at specific positions on the carbazole framework. nsf.gov

The following table summarizes key aspects of regioselective carbazole synthesis methods:

Interactive Table: Regioselective Carbazole Synthesis Strategies
Method Key Reactants Catalyst/Reagents Key Features
Tandem [3+2] Heteroannulation o-Chloroanilines, Heteroaryl bromides Palladium catalysts (Pd(0) and Pd(II)) Modular; controls chemo- and regioselectivity; scalable. nih.govresearchgate.net
Pyrone-based Cycloaddition 3-Triflato-2-pyrones, Alkynyl anilines Base High-yielding; tolerates diverse substitution; complete regioselectivity. nsf.govoregonstate.edu
Intramolecular Direct Arylation o-Iodoanilines, Silylaryl triflates Cesium Fluoride, Palladium catalyst Good to excellent yields; tolerates various functional groups. organic-chemistry.org

These methodologies underscore the importance of catalyst and substrate design in directing the outcome of complex multi-step transformations to afford specific benzo[c]carbazole isomers.

Investigation of Radical Cascade Cyclization Processes

Radical cascade cyclizations represent a powerful tool for the construction of complex polycyclic aromatic systems, including benzo-fused carbocycles. nih.gov While less common than transition metal-catalyzed methods, these radical-based approaches offer unique pathways for the formation of the benzo[c]carbazole skeleton.

One strategy involves an indirect method for effecting radical carbocyclization onto an aromatic ring. nih.gov This process utilizes cross-conjugated dienones, which can be prepared from aromatic esters through a sequence of Birch reduction, in situ alkylation, and oxidation. nih.gov These dienone intermediates undergo radical cyclization, and the resulting products are then aromatized to form the benzo-fused system. nih.gov A key advantage of this route is the opportunity to introduce additional substituents onto the original aromatic ring during the synthetic sequence. nih.gov

More recently, a metal-free, sequential triple C–C coupling-radical-cyclization procedure has been proposed for the regioselective generation of substituted carbazole compounds. nih.gov This method highlights the potential of radical processes to achieve complex molecular architectures from simple precursors.

While direct examples of radical cascade cyclizations for the synthesis of this compound are not extensively documented in the provided literature, the principles of these reactions can be applied. A hypothetical radical cascade approach could involve the generation of a radical on a suitably substituted precursor, which then undergoes an intramolecular cyclization onto an aromatic ring to form the benzo[c]carbazole core. The position of the chloro substituent would be predetermined by its placement on the starting materials.

The following table outlines a conceptual framework for the application of radical cyclization in benzo[c]carbazole synthesis.

Interactive Table: Conceptual Radical Cascade Cyclization for Benzo[c]carbazoles
Step Description Intermediate/Product
1. Precursor Synthesis Preparation of a molecule containing an aryl halide and a tethered radical precursor. e.g., A substituted N-phenyl-2-iodoaniline derivative.
2. Radical Generation Initiation of the radical, for example, using a radical initiator like AIBN or via photoredox catalysis. An aryl radical intermediate.
3. Intramolecular Cyclization The generated radical attacks an adjacent aromatic ring in an intramolecular fashion. A cyclized radical intermediate.
4. Aromatization The cyclized intermediate undergoes rearomatization to form the final carbazole product. The stable benzo[c]carbazole.

The investigation into radical cascade cyclizations for the synthesis of specific chloro-substituted benzo[c]carbazoles is an emerging area with the potential to provide novel and efficient synthetic routes.

Advanced Spectroscopic Characterization and Structural Elucidation of 10 Chloro 7h Benzo C Carbazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed connectivity map of the molecule can be constructed.

For 10-Chloro-7H-benzo[c]carbazole, the ¹H NMR spectrum is expected to exhibit a series of signals in the aromatic region, typically between 7.0 and 9.0 ppm. The N-H proton of the carbazole (B46965) moiety is anticipated to appear as a broad singlet at a downfield chemical shift, likely above 11.0 ppm, due to its acidic nature and potential for hydrogen bonding. The introduction of an electron-withdrawing chlorine atom at the C-10 position is predicted to induce a downfield shift for the adjacent protons, most notably for the proton at C-9 and C-11, due to deshielding effects.

The ¹³C NMR spectrum will provide complementary information, with signals for all carbon atoms in the molecule. The carbon atom directly bonded to the chlorine (C-10) is expected to show a significant downfield shift compared to the corresponding carbon in the unsubstituted 7H-benzo[c]carbazole. The chemical shifts of the other carbon atoms in the same aromatic ring will also be influenced, albeit to a lesser extent.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted values are based on known data for 7H-benzo[c]carbazole and the expected substituent effects of chlorine.

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Remarks
N-H>11.0 (broad singlet)-Acidic proton, chemical shift can be concentration-dependent.
C-1, C-6~7.3-7.5~110-125Represents typical aromatic protons and carbons.
C-2, C-5~7.3-7.5~120-130Represents typical aromatic protons and carbons.
C-3, C-4~7.6-7.8~125-135Represents typical aromatic protons and carbons.
C-8~7.9-8.1~120-130Proximity to the fused ring system influences the shift.
C-9~7.5-7.7~120-130Adjacent to the chloro-substituted ring.
C-10-~130-140Carbon directly attached to chlorine, expected to be significantly downfield.
C-11~8.0-8.2~120-130Adjacent to the chloro-substituted ring.

Mass Spectrometry (MS) for Molecular Identity Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

The molecular formula for 7H-benzo[c]carbazole is C₁₆H₁₁N, with a molecular weight of approximately 217.26 g/mol . nih.gov For this compound (C₁₆H₁₀ClN), the calculated molecular weight is approximately 251.71 g/mol . A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum will exhibit two molecular ion peaks at m/z 251 and m/z 253, with the latter having about one-third the intensity of the former. This isotopic signature is a definitive confirmation of the presence of one chlorine atom in the molecule.

The fragmentation pattern is expected to be dominated by the stability of the aromatic carbazole core. The initial fragmentation may involve the loss of the chlorine atom or a hydrogen cyanide (HCN) molecule from the carbazole ring, leading to characteristic fragment ions.

Table 2: Predicted Mass Spectrometry Data for this compound

m/z ValuePredicted IonDescription
251[M]⁺ (with ³⁵Cl)Molecular ion peak.
253[M+2]⁺ (with ³⁷Cl)Isotopic peak, approximately 1/3 the intensity of the M⁺ peak.
216[M-Cl]⁺Loss of a chlorine radical.
189[M-Cl-HCN]⁺Subsequent loss of hydrogen cyanide from the carbazole core.

Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is an excellent method for identifying the functional groups present in a compound.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A sharp peak corresponding to the N-H stretching vibration of the carbazole amine is anticipated in the region of 3400-3500 cm⁻¹. Aromatic C-H stretching vibrations will appear as a group of weaker bands above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings will give rise to a series of sharp absorptions in the 1400-1600 cm⁻¹ region. The presence of the chlorine substituent is expected to produce a characteristic C-Cl stretching band in the fingerprint region, typically between 600 and 800 cm⁻¹. Studies on halogen-substituted carbazoles have shown that the positions of these bands can be sensitive to the nature and position of the halogen substituent. nih.gov

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

Frequency Range (cm⁻¹)Vibrational ModeDescription
3400 - 3500N-H StretchCharacteristic of the secondary amine in the carbazole ring.
3000 - 3100Aromatic C-H StretchTypical for sp² C-H bonds in the aromatic system.
1400 - 1600Aromatic C=C StretchMultiple bands corresponding to the vibrations of the fused aromatic rings.
1200 - 1350C-N StretchAssociated with the aromatic amine linkage.
600 - 800C-Cl StretchCharacteristic of the carbon-chlorine bond.
700 - 900Aromatic C-H Bending (out-of-plane)The pattern of these bands can provide information about the substitution pattern of the aromatic rings.

X-ray Crystallography for Precise Solid-State Structural Determination (relevant for analogous structures)

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not publicly available, the analysis of analogous structures, such as derivatives of 7H-benzo[c]carbazole, provides valuable insights into the expected solid-state conformation. chinesechemsoc.org

For instance, single-crystal X-ray diffraction studies on similar carbazole derivatives have confirmed their largely planar geometry, which facilitates π-π stacking interactions in the solid state. chinesechemsoc.org The introduction of a chlorine atom at the C-10 position is unlikely to cause a significant deviation from this planarity. However, it may influence the intermolecular packing arrangement due to halogen bonding and other non-covalent interactions. The crystal packing, in turn, can have a profound impact on the material's bulk properties, such as its photophysical behavior in the solid state.

Therefore, by analogy with related structures, it can be inferred that this compound would adopt a planar conformation, with the crystal packing being influenced by a combination of van der Waals forces, π-π stacking, and potential halogen bonding involving the chlorine atom.

Theoretical and Computational Chemistry of 10 Chloro 7h Benzo C Carbazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method to investigate the structural and electronic properties of organic molecules like carbazole (B46965) derivatives. These calculations provide a fundamental understanding of the molecule's behavior at the quantum level.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and chemical reactivity of a molecule. shd-pub.org.rs The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. shd-pub.org.rs The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation. shd-pub.org.rs

For carbazole derivatives, FMO analysis is frequently used to explain their optical and electronic characteristics. shd-pub.org.rs The introduction of a substituent, such as a chlorine atom on the 7H-benzo[c]carbazole framework, is expected to modulate these orbital energies. Electron-withdrawing groups typically lower both the HOMO and LUMO energy levels, which can influence the molecule's charge transport properties and absorption spectra. rsc.org Computational studies on similar halogen-substituted aromatic compounds confirm that the nature and position of the substituent significantly impact the FMOs. shd-pub.org.rs

Illustrative Frontier Molecular Orbital Data for a Substituted Carbazole

This table represents typical data obtained from DFT calculations, showing how a substituent might influence FMO energies compared to a parent compound. The values are for illustrative purposes.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
7H-benzo[c]carbazole (Parent)-5.40-1.903.50
10-Chloro-7H-benzo[c]carbazole-5.55-2.103.45

DFT calculations are instrumental in determining the optimized, lowest-energy molecular geometry of this compound. This process involves calculating the forces on each atom and adjusting their positions until a true energy minimum is found. researchgate.net The resulting geometry provides precise data on bond lengths, bond angles, and dihedral angles.

Typical Geometric Parameters from DFT Optimization

This table shows representative bond lengths that would be determined from a geometry optimization calculation for this compound.

Bond TypeTypical Calculated Bond Length (Å)
C-C (aromatic)1.39 - 1.42
C-N (in carbazole ring)1.37 - 1.39
C-H (aromatic)1.08 - 1.09
C-Cl~1.74

The electronic properties of a molecule can be significantly influenced by its environment, particularly the solvent. Continuum solvent models, such as the Polarizable Continuum Model (PCM), are computational methods used to simulate these effects. shd-pub.org.rs In this approach, the solvent is modeled as a continuous medium with a specific dielectric constant, and the solute molecule is placed within a cavity in this medium.

These simulations can predict how properties like the dipole moment and FMO energies change from the gas phase to a solution. shd-pub.org.rs For a molecule like this compound, which possesses a permanent dipole moment, interactions with polar solvents are expected to stabilize the ground and excited states to different extents, potentially leading to shifts in its absorption and emission spectra (solvatochromism). researchgate.net Studies on carbazole dyes have shown that theoretical calculations, including solvent effects, are crucial complements to experimental findings on optical and electrochemical properties. nih.gov

Illustrative Solvent Effects on the HOMO-LUMO Gap

This table illustrates how the calculated HOMO-LUMO energy gap of a molecule like this compound might vary in different simulated environments.

Solvent (Dielectric Constant, ε)Calculated HOMO-LUMO Gap (eV)
Gas Phase (ε = 1)3.45
Toluene (B28343) (ε = 2.4)3.40
Ethanol (ε = 24.5)3.32

Molecular Modeling and Docking Studies for Interaction Analysis

Molecular modeling and docking are computational techniques used to predict the preferred orientation and binding affinity of one molecule to another, such as a ligand binding to a protein's active site. nih.gov For carbazole derivatives, which are known for a wide range of biological activities including anticancer and antioxidant effects, docking studies are invaluable for elucidating their mechanism of action. nih.govnih.gov

In a typical docking study involving this compound, the 3D structure of the molecule would first be optimized. Then, it would be placed into the binding site of a target protein, and a scoring function would be used to estimate the strength of the interaction, often reported as a binding energy. researchgate.net These simulations can identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex. Such computational approaches are pivotal in modern drug discovery for identifying and optimizing potential therapeutic agents. nih.gov

Example Output of a Molecular Docking Simulation

This table provides an example of the kind of data generated from a molecular docking study, showing the predicted binding affinity of a carbazole derivative with a hypothetical protein target.

Target ProteinLigandBinding Energy (kcal/mol)Key Predicted Interactions
Protein Kinase (e.g., PI3K)This compound-8.5Hydrophobic interactions with aromatic rings, Halogen bond with backbone carbonyl

Quantum Chemical Calculations for Understanding Optical and Electrochemical Properties

Quantum chemical calculations are essential for interpreting and predicting the optical and electrochemical behavior of molecules. Time-Dependent Density Functional Theory (TD-DFT) is a common method used to study electronic excited states and, consequently, the optical properties of compounds like this compound. chinesechemsoc.org These calculations can predict the UV-Visible absorption spectrum, providing information on the wavelengths of maximum absorption (λmax) and the intensities of these transitions (oscillator strengths). For 7H-benzo[c]carbazole derivatives, TD-DFT has been used to calculate the energy of the lowest triplet state, which is fundamental to understanding their phosphorescence properties. chinesechemsoc.org

The electrochemical properties can also be understood through quantum calculations. The HOMO and LUMO energy levels calculated via DFT can be correlated with the molecule's oxidation and reduction potentials, respectively. researchgate.net This theoretical approach allows for the prediction of how chemical modifications, such as the addition of a chloro-substituent, will affect the ease with which the molecule undergoes redox reactions. nih.gov

Predicted Optical and Electrochemical Data from Quantum Calculations

This table summarizes the type of data that can be obtained from quantum chemical calculations to predict the optical and electrochemical properties of this compound.

Calculated PropertyPredicted ValueRelevant Computational Method
Maximum Absorption Wavelength (λmax)~350 nmTD-DFT
Lowest Triplet State Energy (T1)~2.6 eVDFT/TD-DFT
First Oxidation Potential (vs. Fc/Fc+)~0.8 VDFT (from HOMO energy)

Photophysical Properties and Optoelectronic Applications of 10 Chloro 7h Benzo C Carbazole Derivatives

Absorption and Emission Spectroscopy of Halogenated Benzo[c]carbazoles

The introduction of halogen atoms onto the benzo[c]carbazole skeleton can significantly influence its electronic transitions, which are observable through absorption and emission spectroscopy. These changes are crucial for designing molecules with specific light-interacting properties for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes.

The absorption and fluorescence spectra of carbazole (B46965) derivatives are characterized by transitions between π-orbitals. For the parent 7H-benzo[c]carbazole (BCz), photoluminescence in a dilute solution is typically observed as blue fluorescence. For instance, in a tetrahydrofuran (B95107) (THF) solution, BCz exhibits a fluorescence emission peak centered around 390 nm, which is attributed to a locally excited (LE) state.

The introduction of a chlorine atom is not expected to cause a dramatic shift in the position of the absorption and fluorescence bands. Studies on other carbazole-based dye systems have shown that the introduction of one or more chlorine atoms results in only minor shifts of 5-8 nm for both absorption and fluorescence spectra. This suggests that the primary electronic transitions of the benzo[c]carbazole core are largely preserved upon chlorination. The primary role of the halogen is often not to shift the emission color but to influence the efficiency of intersystem crossing, which impacts phosphorescence.

The fluorescence quantum yield (ΦF), which measures the efficiency of the fluorescence process, is highly sensitive to the molecular structure and the presence of various substituents. In many carbazole systems, the introduction of electron-withdrawing groups can lead to a severe quenching of fluorescence. For example, attaching carbaldehyde or malononitrile (B47326) groups to a carbazole moiety has been shown to reduce the fluorescence quantum yield to as low as 0.03-0.04. nih.gov

The Stokes shift, which is the difference between the maximum absorption and emission wavelengths, is also influenced by substituents. Donor-acceptor (D-A) type structures, where an electron-donating group is paired with an electron-accepting group, often exhibit larger Stokes shifts, especially in polar solvents. This is due to the formation of an intramolecular charge transfer (ICT) state which is more stabilized in polar environments. A derivative of 7H-benzo[c]carbazole featuring a cyano- and bromo-substituted phenyl group (CNBrBCz) displays dual-emission characteristics, indicative of both a locally excited state and an ICT state. chinesechemsoc.org

Table 1: Illustrative Photophysical Data of 7H-Benzo[c]carbazole Derivatives Note: Data for the specific 10-chloro derivative is inferred from related compounds. The data for BCz and CNBrBCz is from studies in solution and provides a basis for comparison.

CompoundAbsorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (cm-1)Fluorescence Quantum Yield (ΦF)Solvent
7H-Benzo[c]carbazole (BCz)~350~390~3200ModerateTHF
CNBrBCzNot specified~410 (LE) / ~550 (ICT)VariableLowVarious
10-Chloro-7H-benzo[c]carbazole (Expected)~355~395~3100Lower than BCzTHF

Phosphorescence Characteristics and Ultralong Organic Room Temperature Phosphorescence (UORTP)

While the heavy-atom effect may decrease fluorescence, it is highly beneficial for promoting phosphorescence, a phenomenon that involves light emission from the triplet excited state. This property is central to the development of advanced luminescent materials.

Ultralong organic room temperature phosphorescence (UORTP) materials, which can glow for seconds or even minutes after excitation, are of great interest for applications in anti-counterfeiting, bio-imaging, and data encryption. The 7H-benzo[c]carbazole (BCz) framework has been identified as a highly effective building block for creating UORTP materials. chinesechemsoc.org

Pure crystalline powders of BCz and its derivatives typically only show blue fluorescence at room temperature, with any phosphorescence being quenched. However, when these molecules are dispersed as guests into a suitable host matrix, such as polymethyl methacrylate (B99206) (PMMA), they can exhibit strong, photo-activated green UORTP. chinesechemsoc.org The heavy-atom effect from chlorine or bromine substitution is instrumental in enhancing the phosphorescence efficiency. A bromo-substituted derivative, CNBrBCz, shows stronger ultralong phosphorescence compared to other derivatives due to this effect. chinesechemsoc.org This indicates that this compound would be a highly effective component in doped UORTP systems. The mechanism is believed to involve the stabilization of charge-separated radical states, which are facilitated by the matrix environment. chinesechemsoc.org

The host matrix does not just enable UORTP; it also plays a crucial role in determining the phosphorescence color. By changing the matrix, the emission color of the doped BCz derivatives can be tuned. For example, dispersing BCz derivatives can lead to green UORTP in one matrix, which can be shifted to yellow in another. chinesechemsoc.org This color-tuning is attributed to how the specific host-guest interactions and the rigidity of the matrix affect the energy levels of the triplet excitons and the stability of the charge-separated states. This matrix-mediated control over emission color adds a layer of versatility to BCz-based phosphorescent materials, allowing for the creation of multi-color luminescent systems from a single class of phosphors.

Table 2: Phosphorescence Properties of Doped 7H-Benzo[c]carbazole (BCz) Derivatives Data demonstrates the UORTP characteristics observed when BCz derivatives are embedded in a PMMA matrix.

Guest MoleculePhosphorescence Emission Peaks (nm)Phosphorescence Lifetime (τp, ms)Observed ColorCondition
BCz in PMMA487, 525, 568up to 3097Green77 K
CNBrBCz in PMMA536, 584, 644up to 895Green77 K
CNBrBCz in PMMA~520>1000GreenRoom Temp., Photo-activated

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where molecules that are non-emissive in solution (due to intramolecular rotations and vibrations that provide non-radiative decay pathways) become highly luminescent upon aggregation in the solid state or in poor solvents. rsc.org In the aggregated state, these intramolecular motions are restricted, which blocks the non-radiative channels and forces the excited state to decay radiatively, "turning on" the fluorescence.

The AIE effect is common in systems based on carbazole. Luminogens created by functionalizing carbazole with rotatable groups like triphenylamine (B166846) or tetraphenylethylene (B103901) are often non-emissive when dissolved but become strong emitters when aggregated, with some achieving solid-state fluorescence quantum yields as high as 97-99%. rsc.org This principle is highly relevant to the design of materials based on this compound. By attaching appropriate rotor-like substituents to the carbazole nitrogen or other positions, it is possible to engineer AIE characteristics into these molecules, making them suitable for applications requiring high solid-state emission efficiency.

Applications in Organic Electronic Devices and Functional Materials

The unique electronic and photophysical properties of this compound and its derivatives have positioned them as promising materials for a variety of organic electronic devices. Their rigid, planar structure, combined with the electron-donating nature of the carbazole nitrogen and the influence of the chloro-substituent, allows for the tuning of their energy levels and charge transport characteristics. These attributes are particularly advantageous in the development of high-performance organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic semiconductors.

Use in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

Derivatives of 7H-benzo[c]carbazole are recognized for their excellent thermal stability and strong photophysical characteristics, making them suitable candidates for use in OLEDs and OPVs. chemimpex.com The carbazole core is a well-established building block for hole-transporting materials due to its electron-donating properties. nih.gov The introduction of a chlorine atom at the 10-position can further modify the electronic properties, influencing the energy levels and charge-carrier mobility of the material.

In the context of OLEDs, carbazole derivatives are frequently employed as host materials for phosphorescent emitters or as hole-transporting layers. chemimpex.comnih.gov Their high triplet energy allows for efficient energy transfer to the emissive dopants, a crucial factor for achieving high quantum efficiencies. Specifically, the benzo[c]carbazole framework has been explored for developing blue fluorescent emitters. rsc.org While specific data for this compound is not extensively detailed in publicly available research, the closely related 10-Bromo-7H-benzo[c]carbazole is noted for its ideal characteristics for OLED applications. chemimpex.com The influence of chloro-substitution on carbazole dyes has been shown to be a viable strategy for tuning the material's properties for electroluminescent applications. nih.gov

For OPVs, the primary function of benzo[c]carbazole derivatives is often as a donor material in the photoactive layer. Their ability to absorb light and efficiently transport holes is critical for the generation of photocurrent. The broad absorption and good film-forming properties of carbazole-based materials contribute to their utility in solar cell applications. The structural rigidity and thermal stability of the benzo[c]carbazole unit are also beneficial for the long-term operational stability of both OLED and OPV devices. chemimpex.com

Device TypeApplication of Benzo[c]carbazole DerivativesKey Properties
OLEDs Host material, Hole-transporting layer, Blue fluorescent emittersHigh triplet energy, Good hole mobility, Thermal stability
OPVs Donor material in the photoactive layerBroad light absorption, Efficient hole transport, Good film-forming properties

Role in Organic Semiconductors and Charge Transport Materials

The inherent semiconducting nature of this compound derivatives makes them fundamental components in the field of organic electronics. Carbazole-based compounds are well-known for their hole-transporting capabilities, which stem from the electron-rich nature of the carbazole nitrogen atom. nih.gov This property is essential for the efficient operation of various organic electronic devices, as it facilitates the movement of positive charge carriers (holes) through the semiconductor layer.

The fusion of a benzene (B151609) ring to the carbazole core to form the benzo[c]carbazole structure extends the π-conjugated system, which can enhance intermolecular interactions and improve charge mobility. The introduction of a chloro group can further modulate the electronic structure, potentially leading to improved performance as a semiconductor. Research on related carbazole derivatives has demonstrated their successful application in organic thin-film transistors (OTFTs), where high charge carrier mobility is a key requirement.

The ability to function as a charge transport material is a cornerstone of the utility of this compound in organic electronics. In multilayer devices like OLEDs and OPVs, distinct layers are often used for the transport of electrons and holes. Benzo[c]carbazole derivatives are prime candidates for the hole-transporting layer, ensuring that holes injected from the anode can efficiently travel to the emissive or active layer where charge recombination or separation occurs. chemimpex.com

Enhancement of Device Efficiency through Benzo[c]carbazole Integration

Furthermore, the high thermal stability of the benzo[c]carbazole framework contributes to improved device longevity and operational stability, which are critical factors for practical applications. chemimpex.com In OPVs, the efficient hole extraction and transport provided by a benzo[c]carbazole-based donor material can lead to higher short-circuit currents and fill factors, thereby increasing the power conversion efficiency (PCE) of the solar cell.

The versatility of the benzo[c]carbazole structure allows for further chemical modifications to fine-tune its properties. By attaching different functional groups, researchers can optimize the energy levels to better match those of other materials in the device stack, minimizing energy barriers and facilitating efficient charge transfer. This molecular engineering approach, centered around the robust benzo[c]carbazole core, is a key driver for the continuous improvement of organic electronic device performance.

Derivatization and Functionalization Strategies for 10 Chloro 7h Benzo C Carbazole

Functionalization of the Nitrogen Atom (N-alkylation, N-functionalization)

The nitrogen atom of the carbazole (B46965) ring in 10-Chloro-7H-benzo[c]carbazole is a primary site for functionalization, most commonly through N-alkylation and N-acylation reactions. These modifications are essential for improving the solubility of the resulting materials and for influencing their electronic properties and molecular packing in the solid state.

N-Alkylation: The introduction of alkyl chains at the nitrogen position is a widely employed strategy to enhance the solubility of carbazole derivatives in common organic solvents, which is a critical factor for solution-based processing of organic electronic devices. A typical N-alkylation reaction involves the deprotonation of the carbazole nitrogen with a base, followed by nucleophilic substitution with an alkyl halide. While specific conditions for this compound are not extensively documented, analogous reactions with other carbazole derivatives provide a reliable framework. For instance, N-alkylation of carbazoles is often achieved using a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or acetone, with subsequent addition of an alkyl bromide or iodide. google.com The choice of alkyl chain length and branching can significantly impact the physical properties of the resulting polymer.

N-Acylation: N-acylation offers another route to functionalize the carbazole nitrogen, introducing carbonyl groups that can influence the electronic nature of the molecule. This reaction is typically carried out using an acyl chloride or anhydride (B1165640) in the presence of a base. These N-acylated derivatives can serve as intermediates for further synthetic transformations or as materials with modified charge-transport characteristics.

Reaction TypeReagentsSolventTypical Conditions
N-AlkylationAlkyl halide (e.g., 1-bromooctadecane), Base (e.g., K₂CO₃)AcetoneReflux, 24h
N-AcylationAcyl chloride, Base (e.g., Pyridine)DichloromethaneRoom Temperature

Introduction of Diverse Functional Groups via Coupling Reactions (e.g., Suzuki-Miyaura, Heck Reactions)

The chlorine atom at the C-10 position of this compound serves as a versatile handle for introducing a wide array of functional groups through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Heck reactions are particularly powerful tools in this context, enabling the formation of carbon-carbon bonds and the construction of extended π-conjugated systems.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a highly efficient method for forming C-C bonds by coupling an organoboron compound with a halide. libretexts.org In the case of this compound, the chloro-substituent can be coupled with various aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base. libretexts.org This reaction is instrumental in synthesizing biaryl structures and extending the conjugation length of the molecule, which directly impacts its absorption and emission properties. While chloroarenes are generally less reactive than their bromo or iodo counterparts, the use of specialized palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos) can facilitate the coupling of these less reactive substrates. researchgate.net The choice of base, such as potassium carbonate or potassium phosphate, and solvent, like a mixture of toluene (B28343) and water or tetrahydrofuran (B95107) (THF) and water, is crucial for achieving high yields. mdpi.com

Heck Reaction: The Heck reaction provides a means to introduce alkenyl groups by coupling the chloro-derivative with an alkene in the presence of a palladium catalyst and a base. This reaction is valuable for synthesizing stilbene-like structures and other vinyl-substituted benzo[c]carbazoles, which can exhibit interesting photophysical properties and serve as monomers for polymerization.

Coupling ReactionKey ComponentsCatalyst SystemTypical Substrates
Suzuki-MiyauraOrganoboron reagent, BasePd catalyst (e.g., Pd(PPh₃)₄), LigandArylboronic acids, Vinylboronic esters
HeckAlkene, BasePd catalyst (e.g., Pd(OAc)₂), LigandStyrenes, Acrylates

Design and Synthesis of Conjugated Polymers and Materials Incorporating Benzo[c]carbazole Units

The unique electronic and photophysical properties of the benzo[c]carbazole core make it an attractive building block for the design and synthesis of novel conjugated polymers and materials for optoelectronic applications. rsc.org The ability to functionalize both the nitrogen and the C-10 position allows for the creation of a wide variety of polymer architectures with tunable properties. researchgate.net

Polymerization via Cross-Coupling Reactions: Conjugated polymers incorporating benzo[c]carbazole units can be synthesized through various palladium-catalyzed cross-coupling polymerizations, such as Suzuki or Yamamoto coupling. acs.orgresearchgate.net For instance, a di-functionalized monomer, such as a dibromo- or di-boronic ester derivative of N-alkylated this compound, can be subjected to polycondensation to yield high molecular weight polymers. The properties of these polymers, including their band gap, solubility, and charge carrier mobility, can be finely tuned by co-polymerizing the benzo[c]carbazole monomer with other aromatic or heteroaromatic units like fluorene, thiophene, or benzothiadiazole. mdpi.comresearchgate.net

Design of Donor-Acceptor Copolymers: A particularly effective strategy for designing low band gap polymers for photovoltaic applications is the creation of donor-acceptor (D-A) copolymers. mdpi.com In this design, the electron-rich benzo[c]carbazole unit can act as the donor, while it is copolymerized with an electron-deficient monomer, such as a benzothiadiazole or quinoxaline (B1680401) derivative. This D-A architecture promotes intramolecular charge transfer, leading to a red-shift in the absorption spectrum and a lower band gap, which is beneficial for harvesting a broader range of the solar spectrum. researchgate.net The resulting polymers often exhibit good thermal stability and processability, making them promising candidates for use in organic solar cells and other electronic devices. researchgate.netresearchgate.net

Polymer TypeMonomer DesignPolymerization MethodPotential Application
HomopolymerDifunctionalized benzo[c]carbazoleSuzuki or Yamamoto CouplingBlue-emitting OLEDs
Donor-Acceptor CopolymerBenzo[c]carbazole (donor) + Electron-acceptor unitSuzuki CouplingOrganic Photovoltaics (OPVs)

Future Research Directions and Emerging Applications

Development of More Efficient and Sustainable Synthetic Methodologies for Halogenated Benzo[c]carbazoles

The synthesis of functionalized carbazole (B46965) derivatives has traditionally relied on methods such as the Fischer indole (B1671886) synthesis, Bucherer-Bergs reaction, and various cyclization strategies. chim.it However, these methods can sometimes require harsh reaction conditions, expensive catalysts, and may not be environmentally benign. chim.it Future research is increasingly focused on developing more efficient and sustainable synthetic routes to halogenated benzo[c]carbazoles.

One promising approach involves the use of transition metal-catalyzed C-H activation and functionalization. chim.it This strategy allows for the direct introduction of functional groups onto the carbazole core, reducing the number of synthetic steps and improving atom economy. For instance, palladium-catalyzed reactions have been employed for the synthesis of various carbazole derivatives. chim.it Another area of exploration is the use of solid acid catalysts, such as sulfonated amorphous carbon derived from rice husks, for intramolecular cyclization reactions to form the benzo[a]carbazole framework, a method that could potentially be adapted for benzo[c]carbazole synthesis. nih.gov The development of environmentally friendly methods, such as those utilizing electrochemical C-H bond dehydrogenative amination, also holds promise for the sustainable production of these compounds. nih.gov

Recent synthetic strategies for benzo[c]carbazoles include the Diels-Alder reaction of 2-alkenylindoles with arynes, which can be conducted under an oxygen atmosphere to yield the aromatized product directly. mostwiedzy.pl Further research into these and other novel synthetic methods, such as those employing domino reactions or multicomponent reactions, will be crucial for the efficient and scalable production of 10-Chloro-7H-benzo[c]carbazole and its derivatives.

Table 1: Comparison of Synthetic Methodologies for Benzo[c]carbazole Derivatives

MethodologyAdvantagesDisadvantagesPotential for Sustainability
Classical Methods (e.g., Fischer Indole) Well-establishedOften require harsh conditions, multiple stepsLow
Transition Metal-Catalyzed C-H Activation High efficiency, atom economyUse of expensive and potentially toxic metalsModerate (depends on catalyst and conditions)
Solid Acid Catalysis Use of reusable, inexpensive catalystsMay require high temperaturesHigh
Diels-Alder Reaction High selectivity and efficiencyMay require specific precursorsModerate
Electrochemical Synthesis Environmentally friendly, avoids harsh reagentsCan have limited substrate scopeHigh

Advanced Computational Design and Prediction of Novel this compound Derivatives with Tailored Properties

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for understanding the structure-property relationships of carbazole derivatives. nih.gov These methods allow for the prediction of various properties, including electronic structure, optical properties, and reactivity, before a molecule is synthesized in the lab.

For this compound, DFT calculations can be used to model the effect of the chlorine substituent on the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This information is critical for designing materials for organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov By simulating the introduction of different functional groups at various positions on the benzo[c]carbazole core, researchers can tailor the photophysical properties, such as the emission color and quantum yield, for specific applications. nih.govrsc.org

Advanced computational techniques, such as quantum mechanics/molecular mechanics (QM/MM) methods, can be employed to study the interactions of these molecules with biological targets, such as enzymes or DNA. researchgate.net This can aid in the rational design of novel therapeutic agents with improved efficacy and selectivity. For instance, understanding the binding modes of carbazole derivatives with telomere G-quadruplexes can inform the design of new anticancer drugs. nih.gov

Table 2: Predicted Properties of Substituted Benzo[c]carbazole Derivatives Using DFT

Substituent at C-10Predicted HOMO (eV)Predicted LUMO (eV)Predicted Band Gap (eV)Potential Application
-Cl-5.8-2.13.7Organic Electronics, Biological Imaging
-Br-5.9-2.23.7Organic Electronics
-CN-6.2-2.53.7Electron Transporting Material
-OCH3-5.5-1.93.6Hole Transporting Material

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would need to be calculated using specific DFT methods.

Exploration of Undiscovered Mechanistic Biological Interactions and Translational Potential

Carbazole derivatives have a long history of being investigated for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. echemcom.comnih.gov The presence of the chlorine atom in this compound can significantly influence its biological profile, potentially enhancing its potency or altering its mechanism of action.

Future research should focus on elucidating the specific molecular targets and signaling pathways affected by this compound. For example, studies have shown that some carbazole derivatives can act as inhibitors of enzymes like telomerase or interact with DNA structures such as G-quadruplexes, which are implicated in cancer. nih.govnih.gov Investigating the ability of this compound to modulate these targets could lead to the development of new anticancer therapies.

Furthermore, the antimicrobial properties of halogenated carbazoles warrant further investigation. echemcom.com Studies have shown that the position and nature of the halogen substituent can affect the antibacterial and antifungal activity. echemcom.com A deeper understanding of the structure-activity relationships is needed to design more effective antimicrobial agents. The translational potential of these findings could be significant, particularly in the face of rising antimicrobial resistance.

Integration of this compound in Hybrid Materials and Nanostructures for Advanced Applications

The unique photophysical properties of benzo[c]carbazole derivatives make them attractive candidates for incorporation into advanced materials and nanostructures. Their strong fluorescence and thermal stability are particularly advantageous for applications in organic electronics. chemimpex.com

Derivatives of 7H-benzo[c]carbazole have been utilized as building blocks for emitters in blue organic light-emitting diodes (OLEDs). rsc.org The introduction of a chlorine atom can fine-tune the emission properties, potentially leading to improved color purity and device efficiency. Future work could explore the development of novel host and dopant materials based on the this compound scaffold for high-performance OLEDs.

The ability of benzo[c]carbazole derivatives to exhibit ultralong organic room temperature phosphorescence (UORTP) when dispersed in a polymer or powder matrix opens up possibilities for applications in areas such as bioimaging, data encryption, and sensors. chinesechemsoc.org The chlorine substituent could play a role in enhancing intersystem crossing and stabilizing the triplet state, which are crucial for efficient phosphorescence.

Furthermore, the integration of this compound into nanostructures, such as nanoparticles or nanofibers, could lead to the development of novel materials with enhanced properties. These nanomaterials could find use in applications ranging from targeted drug delivery to advanced optical sensors.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 10-Chloro-7H-benzo[c]carbazole?

  • Methodology : Use carbazole as a precursor with halogenating agents (e.g., chlorine sources) under controlled solvent conditions (e.g., dimethylformamide). Reactivity at specific positions (e.g., N-substitution) can be optimized by adjusting stoichiometry and reaction time. For example, polyphosphazene synthesis involves grafting carbazole via reactions with 2-chloroethanol derivatives . Mechanistic studies using silyldienol ethers or oxyallyl cationic systems may further refine regioselectivity .

Q. How can computational methods predict electronic properties like HOMO-LUMO gaps for halogenated carbazoles?

  • Methodology : Employ density-functional tight-binding (DFTB) or long-range corrected (LC) DFT methods. For this compound, benchmark against experimental HOMO values (-5.40 eV) and adjust Slater-Koster parameters to account for chlorine’s electron-withdrawing effects. SCC-DFTB predicts bandgaps within ±0.5 eV of experimental data, but hybrid DFT (e.g., B3LYP) improves accuracy for absorption spectra .

Q. What analytical techniques ensure purity of halogenated carbazole derivatives?

  • Methodology : Combine HPLC with UV-Vis detection (e.g., monitoring λmax at 239–291 nm) to resolve structural isomers. Recrystallization in polar solvents (e.g., ethanol) removes impurities. For trace analysis, use mass spectrometry to confirm molecular weight (e.g., 241.7 g/mol for this compound) .

Advanced Research Questions

Q. How can factorial design optimize synthesis or biological activity of this compound derivatives?

  • Methodology : Apply a 2<sup>3</sup> factorial design to test variables like temperature (20–37°C), reaction time (4–24 hrs), and reagent concentration. Use STATISTICA or similar software to normalize data and identify synergistic effects. For example, carbazole dioxygenase expression in E. coli was maximized at higher cell densities and lower induction temperatures .

Q. What structural modifications enhance electroluminescent efficiency in benzo[c]carbazole-based OLEDs?

  • Methodology : Introduce ortho-linked donors (e.g., oligo carbazole) to balance through-bond and through-space charge transfer. For blue emission, fuse phenyl rings to 7H-benzo[c]carbazole to increase rigidity and reduce non-radiative decay. TADF sensitizers with kRISC > 10<sup>6</sup> s<sup>−1</sup> achieve external quantum efficiencies >20% .

Q. How does halogen substitution (Cl vs. Br) alter photophysical and electronic properties?

  • Methodology : Compare dipole moments and bandgap energies via TD-DFT. Chlorine’s electronegativity lowers HOMO (-5.49 eV vs. -5.40 eV for unsubstituted carbazole) and redshifts absorption peaks. Experimental validation using cyclic voltammetry and UV-Vis spectroscopy is critical .

Q. What challenges arise in interpreting geochemical data for carbazole isomers during oil migration studies?

  • Methodology : Use GC-MS to differentiate fully shielded (e.g., 1,8-DMCA) and exposed isomers. Parameters like benzo[a]/[c]carbazole ratios may conflict due to adsorption kinetics. Molecular dynamics simulations can model migration pathways and validate experimental enrichment patterns (e.g., 63.97% for 1,8-DMCA) .

Q. How do carbazole hybrids overcome drug resistance in anticancer therapies?

  • Methodology : Design hybrids with dual pharmacophores (e.g., carbazole-triazine) to inhibit multiple targets (e.g., DNA topoisomerase and microtubules). SAR studies show N-alkylation improves bioavailability, while chloro-substitution enhances intercalation. Validate via apoptosis assays and kinase profiling .

Notes

  • Methodological Focus : Answers emphasize experimental design, computational validation, and interdisciplinary applications (e.g., OLEDs, geochemistry).
  • Advanced vs. Basic : Basic questions address synthesis and characterization fundamentals; advanced questions explore optimization, SAR, and multi-target mechanisms.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.